molecular formula C17H18N4O B2790042 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide CAS No. 863020-03-5

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B2790042
CAS No.: 863020-03-5
M. Wt: 294.358
InChI Key: ONGTUVIKSBTMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl group, which is further substituted with a 3-methylbutanamide moiety.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12(2)9-16(22)19-14-6-3-5-13(10-14)15-11-21-8-4-7-18-17(21)20-15/h3-8,10-12H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGTUVIKSBTMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common approach is the palladium-catalyzed coupling reaction (Suzuki reaction), which integrates the pyrimidine ring to the carbon atom at the 3 position of the imidazo[1,2-a]pyrimidine scaffold[{{{CITATION{{{_2{Biological evaluation of imidazopyridine derivatives as potential ...](https://link.springer.com/article/10.1007/s00044-022-02984-x).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of metal catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f)[{{{CITATION{{{_3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: Biologically, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide has shown potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its pharmacological activities. Its derivatives may be used in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its versatility makes it valuable in the synthesis of novel compounds with industrial applications.

Mechanism of Action

The mechanism by which N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analog 1: N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide

  • Core Structure : Shares the imidazo[1,2-a]pyrimidine-phenyl backbone.
  • Substituent : 3-Nitrobenzamide group instead of 3-methylbutanamide.
  • Higher polarity due to the nitro group may reduce lipophilicity, impacting pharmacokinetics.
  • Synthesis : Likely synthesized via amide coupling between 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline and 3-nitrobenzoyl chloride, analogous to methods in .

Structural Analog 2: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

  • Core Structure : Imidazo[1,2-a]pyrimidine with a phenyl substituent.
  • Substituent : Thiophene-containing Schiff base (-N=CH-thiophene).
  • Key Differences :
    • The Schiff base introduces conjugation and planar geometry, enhancing π-π stacking interactions.
    • Thiophene’s sulfur atom may improve metal-binding properties, relevant for catalytic or medicinal applications.
  • Synthesis: Formed via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol (85% yield) .
  • Characterization : Confirmed by ¹H/¹³C NMR, FT-IR (υ(C=N) = 1642 cm⁻¹), and mass spectrometry .

Structural Analog 3: N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide

  • Core Structure : Imidazo[1,2-a]pyridine instead of pyrimidine.
  • Substituent : 3-(Trifluoromethyl)benzamide.
  • Key Differences :
    • The pyridine core reduces ring electron density compared to pyrimidine, altering electronic properties.
    • Trifluoromethyl (-CF₃) enhances metabolic stability and hydrophobicity.
  • Applications : Similar trifluoromethyl-substituted compounds are explored for antimicrobial and anticancer activities .

Structural Analog 4: (17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines

  • Core Structure : Imidazo[1,2-α]pyridine with fluorophenyl and methyl groups.
  • Substituent : Aryl Schiff bases.
  • Key Differences: Fluorine substitution improves bioavailability and resistance to oxidative metabolism. Antimicrobial activity reported against S. aureus and E.

Comparative Analysis Table

Compound Name Core Structure Substituent Synthesis Method Key Properties/Activities
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide (Target) Imidazo[1,2-a]pyrimidine 3-Methylbutanamide Likely amide coupling High lipophilicity (predicted)
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide Imidazo[1,2-a]pyrimidine 3-Nitrobenzamide Amide coupling Electron-withdrawing, polar
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene Schiff base Condensation reaction Metal-binding, 85% yield, mp 178–180°C
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridine 3-(Trifluoromethyl)benzamide Amide coupling Enhanced metabolic stability
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines Imidazo[1,2-α]pyridine Fluorophenyl, Schiff base Condensation reaction Antimicrobial activity

Q & A

Basic: What are the standard synthetic routes for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide?

Answer:
The synthesis typically involves multi-step reactions starting with condensation of imidazo[1,2-a]pyrimidine precursors with substituted phenyl intermediates. Key steps include:

  • Coupling reactions using palladium or copper catalysts to form the imidazo[1,2-a]pyrimidine core .
  • Amide bond formation between the phenyl intermediate and 3-methylbutanoyl chloride under controlled pH and temperature (e.g., 0–5°C in dichloromethane) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized for scaling up synthesis while maintaining yield and purity?

Answer:
Optimization strategies include:

  • Continuous flow reactors to enhance heat/mass transfer and reduce side reactions, improving yield by 15–20% compared to batch processes .
  • Catalyst screening : Pd(OAc)₂ or CuI for coupling steps, with ligand systems (e.g., Xantphos) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) at 80–100°C for amidation, monitored via TLC or HPLC .
  • Scale-up challenges : Address exothermicity via controlled addition rates and inline IR spectroscopy for real-time monitoring .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the imidazo[1,2-a]pyrimidine and phenyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₈H₁₉N₃O, [M+H]⁺ calcd. 310.1554) .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for hydrogen bonding patterns .
Key Molecular Properties Values/Techniques
Molecular Weight310.35 g/mol
Hydrogen Bond Donor Count1
LogP (Lipophilicity)3.2 ± 0.2 (HPLC)

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., COX-2 vs. kinase inhibition)?

Answer:
Contradictions arise due to assay variability or off-target effects. Methodological approaches include:

  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm COX-2 dependency in anti-inflammatory assays .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Dose-response studies (IC₅₀ comparisons) to differentiate primary vs. secondary targets. For example, COX-2 inhibition at IC₅₀ = 0.8 μM vs. PI3Kδ inhibition at IC₅₀ = 5.2 μM .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : COX-2 activity via prostaglandin E₂ (PGE₂) ELISA .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HCT-116, IC₅₀ = 12.5 μM) .
  • Antimicrobial testing : MIC determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) to confirm binding to COX-2 or kinases .
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated AKT for PI3K inhibition) via Western blot .
  • Competitive binding studies using fluorescent probes (e.g., FITC-labeled analogs) in live-cell imaging .

Basic: How should researchers interpret conflicting solubility data across studies?

Answer:
Discrepancies often stem from solvent systems or pH variations. Best practices include:

  • Standardized conditions : Measure solubility in PBS (pH 7.4) at 25°C using nephelometry .
  • Co-solvent strategies : Use DMSO stock solutions (≤0.1% final concentration) for in vitro assays to avoid precipitation .
  • Literature comparison : Reconcile data by cross-referencing multiple sources (e.g., 2.1 mg/mL in water vs. 8.7 mg/mL in DMSO) .

Advanced: What strategies improve metabolic stability during preclinical development?

Answer:

  • Microsomal stability assays : Identify metabolic hotspots (e.g., imidazo[1,2-a]pyrimidine oxidation) using human liver microsomes + NADPH .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP3A4-mediated degradation .
  • Prodrug approaches : Mask the amide group with enzymatically cleavable motifs (e.g., ester prodrugs) .

Basic: What computational tools aid in predicting binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model COX-2 active site interactions (∆G ≈ -9.2 kcal/mol) .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Phase (Schrödinger) to align critical features (e.g., hydrogen bond donors, aromatic rings) with known inhibitors .

Advanced: How to address batch-to-batch variability in biological activity?

Answer:

  • Quality control (QC) protocols : Enforce strict HPLC purity thresholds (>98%) and residual solvent checks (ICH guidelines) .
  • Bioactivity correlation : Use linear regression to link impurity profiles (e.g., ≤0.5% unreacted intermediate) with IC₅₀ consistency .
  • Stability studies : Accelerated degradation testing (40°C/75% RH) to identify labile moieties (e.g., amide hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.